3-Piperonylcyclobutanone
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Overview
Description
3-Piperonylcyclobutanone is an organic compound with the molecular formula C₁₂H₁₂O₃. . This compound is characterized by a cyclobutanone ring attached to a piperonyl group, which is a methylenedioxyphenyl moiety. It is commonly used as a reagent in organic synthesis, particularly in the chiral synthesis of lignan lactones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperonylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperonal with cyclobutanone in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Piperonylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.
Substitution: The methylenedioxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated or nitrated derivatives of the methylenedioxyphenyl group.
Scientific Research Applications
3-Piperonylcyclobutanone has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Piperonylcyclobutanone involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methylenedioxyphenyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Piperonylamine: A related compound with an amine group instead of a cyclobutanone ring.
3,4-(Methylenedioxy)toluene: A compound with a similar methylenedioxyphenyl group but different functional groups.
Uniqueness: 3-Piperonylcyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in chiral synthesis make it a valuable compound in organic chemistry .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-4-9(5-10)3-8-1-2-11-12(6-8)15-7-14-11/h1-2,6,9H,3-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAOUJUBBHDZRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346060 |
Source
|
Record name | 3-Piperonylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157020-88-7 |
Source
|
Record name | 3-Piperonylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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